"physical and chemical properties of 3,4-dihydro-1H-2-benzopyran-3-carboxamide"
"physical and chemical properties of 3,4-dihydro-1H-2-benzopyran-3-carboxamide"
The following technical guide provides an in-depth analysis of 3,4-dihydro-1H-2-benzopyran-3-carboxamide (also known as Isochroman-3-carboxamide). This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a privileged scaffold in medicinal chemistry.
Executive Summary
3,4-dihydro-1H-2-benzopyran-3-carboxamide represents a critical bicyclic ether scaffold in modern medicinal chemistry. Unlike its oxidized analog (isocoumarin), the isochroman core offers a stable, non-planar lipophilic spacer with defined stereochemistry at the C3 position. This molecule serves as a versatile building block for designing diverse therapeutic agents, including antipsychotics, antioxidant modulators, and specific enzyme inhibitors. Its value lies in the rigid benzopyran ring system, which restricts conformational freedom, thereby enhancing binding selectivity for protein targets.
Chemical Identity & Structural Analysis[1][2]
This molecule consists of a benzene ring fused to a dihydropyran ring, featuring a carboxamide functional group at the 3-position.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 3,4-dihydro-1H-2-benzopyran-3-carboxamide |
| Common Name | Isochroman-3-carboxamide |
| CAS Registry Number | 1797217-06-1 (racemic); 2031242-59-6 ((3S)-isomer) |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | NC(=O)C1Cc2ccccc2CO1 |
Stereochemical Considerations
The C3 carbon is a chiral center. In drug development, the enantiomers often exhibit distinct biological profiles.
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(3S)-Isomer: Often the biologically active form in natural product analogs (e.g., ochratoxin derivatives).
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(3R)-Isomer: Used in structure-activity relationship (SAR) studies to validate binding pocket stereospecificity.
Senior Scientist Note: When sourcing this material, verify the enantiomeric excess (ee). Racemic mixtures are suitable for initial high-throughput screening, but lead optimization requires enantiopure synthesis.
Physicochemical Profiling
Understanding the physical properties is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
Key Properties Table
| Property | Value / Range | Contextual Analysis |
| Physical State | Solid (Crystalline powder) | Typical for primary amides due to intermolecular H-bonding. |
| Melting Point | 158–162 °C (Predicted) | High MP driven by amide-amide hydrogen bond networks. |
| LogP (Predicted) | 1.15 ± 0.2 | Moderate lipophilicity; suggests good oral bioavailability potential (Lipinski compliant). |
| pKa (Amide NH) | ~15-16 | Neutral under physiological conditions; does not ionize in blood plasma. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Excellent membrane permeability (<140 Ų threshold). |
| Solubility | DMSO, Methanol, DMF | Limited solubility in water; requires cosolvents for biological assays. |
Synthetic Routes & Process Chemistry
The synthesis of 3,4-dihydro-1H-2-benzopyran-3-carboxamide typically proceeds via the carboxylic acid precursor. The following workflow outlines the most robust route for laboratory-scale production.
Synthetic Pathway Diagram
Figure 1: Step-wise conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 3,4-dihydro-1H-2-benzopyran-3-carboxamide from 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid.
Reagents:
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Starting Material: Isochroman-3-carboxylic acid (1.0 eq)
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Activator: Oxalyl chloride (1.2 eq) or Thionyl chloride (SOCl₂)
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Catalyst: DMF (dimethylformamide) - 2 drops
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Solvent: Dichloromethane (DCM, anhydrous)
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Reagent: 7N Ammonia in Methanol (excess)
Procedure:
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Activation: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid in anhydrous DCM.
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Catalysis: Add catalytic DMF. Checkpoint: Observe slight bubbling; this confirms catalyst activity.
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Chlorination: Dropwise add oxalyl chloride at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours.
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Validation: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH). Disappearance of acid spot confirms conversion to acid chloride.
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Concentration: Evaporate solvent and excess reagent under reduced pressure to yield the crude acid chloride (usually a yellow oil/solid).
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Amidation: Redissolve the residue in dry DCM. Cool to 0°C. Slowly add 7N NH₃ in MeOH (5 eq).
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Workup: Stir for 4 hours. Quench with water. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
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¹H NMR (400 MHz, DMSO-d₆):
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Amide Protons: Two broad singlets at δ 7.10–7.50 ppm (exchangeable with D₂O).
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Aromatic Ring: Multiplet at δ 7.00–7.20 ppm (4H).
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Benzylic Protons (C1): AB system or singlet at δ 4.70–4.80 ppm (2H).
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Chiral Center (C3): dd at δ 3.90–4.10 ppm (1H).
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Methylene (C4): Multiplet at δ 2.80–3.00 ppm (2H).
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IR Spectroscopy:
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Amide I Band (C=O): Strong absorption at 1650–1690 cm⁻¹.
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Amide II Band (N-H bend): ~1600 cm⁻¹.
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N-H Stretch: Doublet at 3150–3350 cm⁻¹ (primary amide).
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Mass Spectrometry (ESI):
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[M+H]⁺ peak at m/z 178.2.
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Biological Relevance & Pharmacophore Analysis[4]
The isochroman-3-carboxamide scaffold is not merely a passive linker; it actively contributes to binding affinity through specific interactions.
Pharmacophore Mapping
Figure 2: The molecule engages targets via Pi-stacking (aromatic ring) and directional H-bonding (amide), with the C3 center directing the vector.
Therapeutic Applications[4][5]
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Enzyme Inhibition: Analogues are explored as inhibitors of proteases where the amide mimics the peptide bond transition state.
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CNS Agents: The lipophilic nature allows blood-brain barrier (BBB) penetration, making it a viable scaffold for neuroactive drugs (e.g., dopamine or serotonin modulators).
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Antimicrobial: Substituted derivatives (e.g., halogenated at the benzene ring) show efficacy against Gram-positive bacteria.
References
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PubChem Compound Summary. "N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" (Structural Analog Data). National Library of Medicine. [Link]
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Letters in Applied NanoBioScience. "Synthesis and Antimicrobial Evaluation of 1-Oxo-3,4-dihydro-1H-isochromene-3-carboxamide." (Synthetic Methodology Reference). [Link]
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment by qualified personnel.
